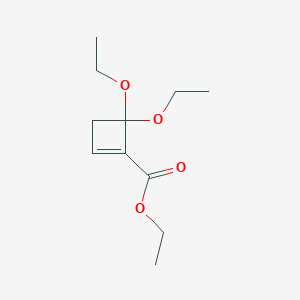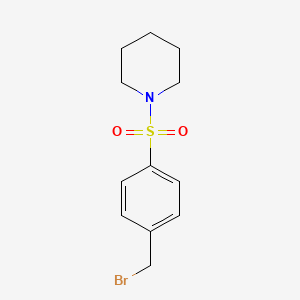
2-(Cyclohexylmethyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylmethyl)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)oxolane can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a cyclohexylmethyl alcohol, with an appropriate reagent to form the oxolane ring. This reaction typically requires acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The choice of solvent, temperature, and pressure are critical factors that influence the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexylmethyl)oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxolane ring into other cyclic structures.
Substitution: The cyclohexylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while reduction can produce cyclohexylmethyl-substituted tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
2-(Cyclohexylmethyl)oxolane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound can be used in the study of biological systems and as a potential ligand for binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and as a solvent in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexylmethyl)oxolane involves its interaction with molecular targets through its oxolane ring and cyclohexylmethyl group. These interactions can influence various biochemical pathways and processes, depending on the specific application. For example, in medicinal chemistry, the compound may act as a ligand that binds to specific receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyloxolane: A similar compound with a methyl group instead of a cyclohexylmethyl group.
Tetrahydrofuran (THF): A simpler oxolane compound without any substituents.
2-Methyltetrahydrofuran (2-MeTHF): An oxolane with a methyl group at the second position.
Uniqueness
2-(Cyclohexylmethyl)oxolane is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and physical properties compared to its simpler counterparts
Propiedades
Número CAS |
3208-42-2 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
2-(cyclohexylmethyl)oxolane |
InChI |
InChI=1S/C11H20O/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h10-11H,1-9H2 |
Clave InChI |
XZGVQTNVMLWEMJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine](/img/structure/B13980284.png)
![(7-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)methanol](/img/structure/B13980285.png)




![4,4,5,5-Tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13980327.png)



![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(7-chloro-4-methoxyisoquinolin-1-yl)oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13980378.png)
